molecular formula C16H11F3N2O2S B12239320 {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid

{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid

Cat. No.: B12239320
M. Wt: 352.3 g/mol
InChI Key: RPOJBRMBSZCPCZ-UHFFFAOYSA-N
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Description

{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a methyl group, a trifluoromethyl group, a pyridine ring, a sulfanyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Cyano Group: This step may involve the use of cyanating agents under controlled conditions.

    Addition of the Methyl and Trifluoromethyl Groups: These groups can be introduced through alkylation and trifluoromethylation reactions, respectively.

    Attachment of the Sulfanyl Group: This step may involve the use of thiolating agents.

    Formation of the Phenylacetic Acid Moiety: This can be achieved through a series of reactions including Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural complexity.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid involves its interaction with specific molecular targets. The cyano group and the pyridine ring may facilitate binding to enzymes or receptors, while the sulfanyl group could participate in redox reactions. The trifluoromethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid: shares similarities with other pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential for diverse applications.

Properties

Molecular Formula

C16H11F3N2O2S

Molecular Weight

352.3 g/mol

IUPAC Name

2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-phenylacetic acid

InChI

InChI=1S/C16H11F3N2O2S/c1-9-7-12(16(17,18)19)11(8-20)14(21-9)24-13(15(22)23)10-5-3-2-4-6-10/h2-7,13H,1H3,(H,22,23)

InChI Key

RPOJBRMBSZCPCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SC(C2=CC=CC=C2)C(=O)O)C#N)C(F)(F)F

Origin of Product

United States

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